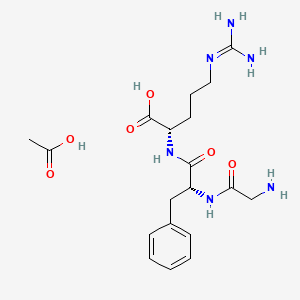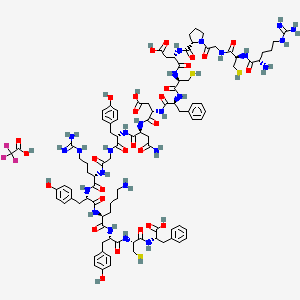
P110 trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P110 trifluoroacetate: is a peptide inhibitor of the mitochondrial GTPase dynamin-related protein 1 (DRP1). This compound selectively inhibits DRP1 GTPase activity over other mitochondrial GTPases such as OPA1, MFN1, and dynamin 1 at a concentration of 1 µM . It is commonly used in scientific research to study mitochondrial dynamics and related cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of P110 trifluoroacetate involves peptide synthesis techniques. Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . The peptide is then purified using reversed-phase high-performance liquid chromatography (HPLC) with TFA or acetate as the mobile phase .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves solid-phase peptide synthesis, cleavage from the resin using TFA, and purification using HPLC. The final product is obtained as a trifluoroacetate salt to ensure stability and solubility .
化学反応の分析
Types of Reactions: P110 trifluoroacetate primarily undergoes peptide-related reactions. The trifluoroacetyl group can facilitate a variety of transformations, including acid-catalyzed reactions, substrate activation for chemical fragmentation, and multi-bond forming processes .
Common Reagents and Conditions:
Oxidation: Trifluoroacetates can undergo oxidation reactions using reagents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of trifluoroacetates can yield trifluoroacetic acid derivatives, while substitution reactions can produce various trifluoroacetylated compounds .
科学的研究の応用
Chemistry: P110 trifluoroacetate is used to study mitochondrial dynamics and the role of DRP1 in cellular processes. It helps in understanding the mechanisms of mitochondrial fission and fusion .
Biology: In biological research, this compound is used to investigate the effects of DRP1 inhibition on cellular functions, including apoptosis, autophagy, and mitochondrial morphology .
Medicine: this compound has potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s disease. It has been shown to restore mitochondrial dynamics and provide neuroprotective effects in cell culture studies .
Industry: In the pharmaceutical industry, this compound is used in drug development and screening assays to identify potential therapeutic targets and compounds .
作用機序
P110 trifluoroacetate exerts its effects by inhibiting the GTPase activity of DRP1. This inhibition prevents the translocation of DRP1 to the mitochondria, thereby reducing mitochondrial fission and promoting mitochondrial fusion . The molecular targets involved include DRP1 and its interaction partners such as mitochondrial fission 1 (FIS1) .
類似化合物との比較
OPA1 Inhibitors: Compounds that inhibit the mitochondrial GTPase OPA1.
MFN1 Inhibitors: Compounds that inhibit the mitochondrial GTPase MFN1.
Dynamin 1 Inhibitors: Compounds that inhibit the GTPase dynamin 1.
Uniqueness: P110 trifluoroacetate is unique in its selective inhibition of DRP1 over other mitochondrial GTPases. This selectivity allows for targeted studies on mitochondrial fission without affecting other mitochondrial processes .
特性
分子式 |
C102H180F3N45O27 |
|---|---|
分子量 |
2525.8 g/mol |
IUPAC名 |
(3S)-3-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C100H179N45O25.C2HF3O2/c1-52(2)43-67(90(167)144-69(44-53(3)4)93(170)145-42-16-26-71(145)92(169)142-58(20-10-36-121-95(108)109)81(158)130-50-76(152)133-70(51-146)78(105)155)143-91(168)68(46-77(153)154)132-74(150)48-127-73(149)47-129-80(157)57(19-9-35-120-94(106)107)134-85(162)62(22-12-38-123-97(112)113)138-87(164)64(24-14-40-125-99(116)117)140-89(166)66(31-32-72(104)148)141-88(165)65(25-15-41-126-100(118)119)139-86(163)63(23-13-39-124-98(114)115)137-84(161)61(18-6-8-34-102)136-83(160)60(17-5-7-33-101)135-82(159)59(21-11-37-122-96(110)111)131-75(151)49-128-79(156)56(103)45-54-27-29-55(147)30-28-54;3-2(4,5)1(6)7/h27-30,52-53,56-71,146-147H,5-26,31-51,101-103H2,1-4H3,(H2,104,148)(H2,105,155)(H,127,149)(H,128,156)(H,129,157)(H,130,158)(H,131,151)(H,132,150)(H,133,152)(H,134,162)(H,135,159)(H,136,160)(H,137,161)(H,138,164)(H,139,163)(H,140,166)(H,141,165)(H,142,169)(H,143,168)(H,144,167)(H,153,154)(H4,106,107,120)(H4,108,109,121)(H4,110,111,122)(H4,112,113,123)(H4,114,115,124)(H4,116,117,125)(H4,118,119,126);(H,6,7)/t56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-;/m0./s1 |
InChIキー |
CIVMOPZZMWNWNB-AUKHCSASSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |
正規SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CO)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


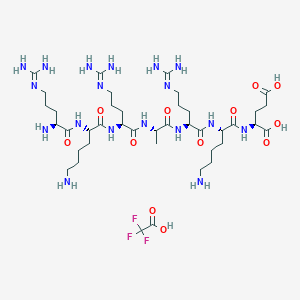

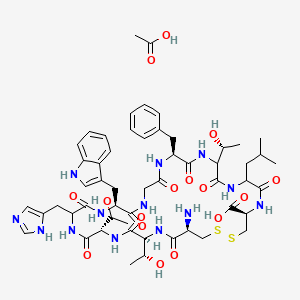
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid;acetic acid](/img/structure/B10825555.png)



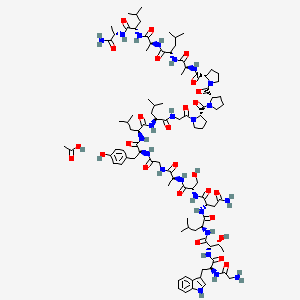


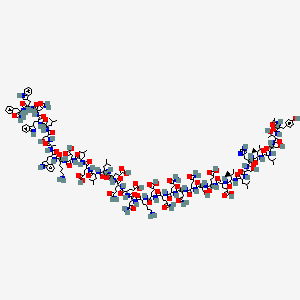
![acetic acid;2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B10825610.png)
